Amodiaquine(1+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

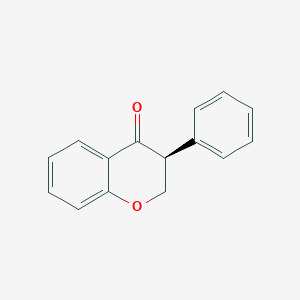

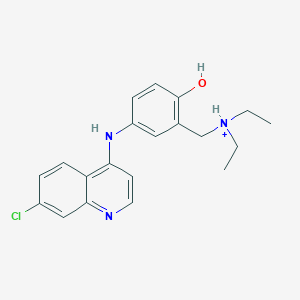

Amodiaquine(1+) is an organic cation obtained by protonation of the tertiary amino group of amodiaquine; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of an amodiaquine.

Scientific Research Applications

1. Understanding Hepatotoxicity and Protective Effects

Amodiaquine is known for its hepatotoxic effects, which pose a significant risk in its clinical use. Research by Heidari, Babaei, & Eghbal (2014) focused on its toxicity in isolated rat hepatocytes and investigated the protective effects of taurine and N-acetyl cysteine. This study provides insights into the cytotoxic mechanisms of amodiaquine and potential protective strategies against hepatocyte damage.

2. In Vitro Resistance and Genetic Associations

The resistance of Plasmodium falciparum to Amodiaquine has been a subject of study. Folarin et al. (2011) investigated this resistance in relation to mutations in the pfcrt and pfmdr1 genes. Their findings suggest that these genetic polymorphisms are crucial for understanding Amodiaquine resistance, providing a basis for epidemiological surveillance.

3. Pharmacokinetics and Pharmacodynamics in Specific Populations

Research on the pharmacokinetics and pharmacodynamics of Amodiaquine in pregnant women with Plasmodium vivax malaria was conducted by Tarning et al. (2012). This study assessed how pregnancy affects the drug's properties, concluding that no dose adjustments are required during pregnancy.

4. Pharmacogenetics

The pharmacogenetics of Amodiaquine has been explored to understand its metabolic pathways and associated side effects. Gil (2008) discussed the role of the polymorphic P450 isoform CYP2C8 in Amodiaquine metabolism, highlighting its significance in personalizing medicine and pharmacovigilance.

5. In Vitro Antimalarial Activity

The antimalarial activity of Amodiaquine, specifically against chloroquine-resistant strains, has been an important area of study. O’Neill et al. (2003) examined isoquine and related Amodiaquine analogues for their potential as improved antimalarial agents. This research contributes to the development of safer and more effective antimalarial drugs.

6. Ebola Virus Disease (EVD) Mortality Impact

An interesting application of Amodiaquine was its use during the Ebola virus disease outbreak in West Africa. Garbern et al. (2019) studied the impact of mass drug administrations of Amodiaquine on EVD mortality, suggesting a potential non-statistically significant decrease in mortality risk among EVD patients exposed to the drug.

7. Encapsulation and In Vitro Cytotoxicity

The encapsulation of Amodiaquine and its cytotoxicity were explored by Anitha, Murugan, & Rajamohan (2018). They investigated the inclusion complex of Amodiaquine with 2-hydroxypropyl-β-cyclodextrin, revealing significant improvements in anticancer activity.

properties

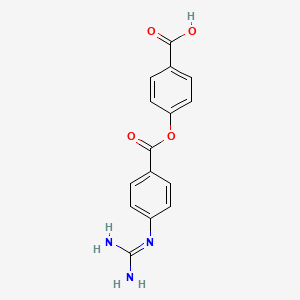

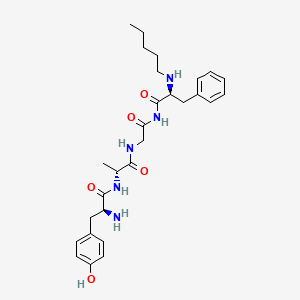

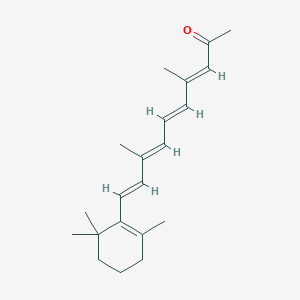

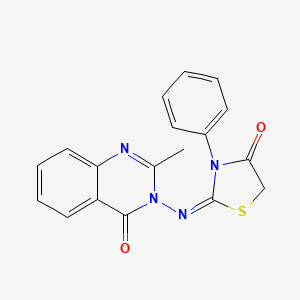

Molecular Formula |

C20H23ClN3O+ |

|---|---|

Molecular Weight |

356.9 g/mol |

IUPAC Name |

[5-[(7-chloroquinolin-4-yl)amino]-2-hydroxyphenyl]methyl-diethylazanium |

InChI |

InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/p+1 |

InChI Key |

OVCDSSHSILBFBN-UHFFFAOYSA-O |

Canonical SMILES |

CC[NH+](CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1234698.png)

![(2Z,4Z,6Z,12Z)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1234701.png)

![(2S,3R)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid](/img/structure/B1234705.png)

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1234710.png)

![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1234711.png)